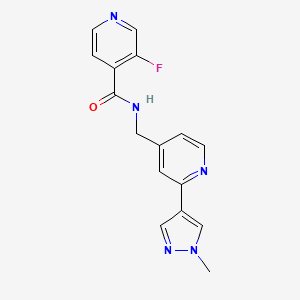

3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is also known as BLU-667 or Pralsetinib . It is a potent and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET . It has effective inhibitory activity against some common RET (c-RET) oncogenic mutations .

Synthesis Analysis

Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C27H32FN9O2 and a molecular weight of 533.6 . More detailed structural analysis may be found in specific scientific literature .Chemical Reactions Analysis

The compound has been found to selectively inhibit RET signaling in cancer cells with RET mutations . More detailed information about its chemical reactions can be found in the referenced literature .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of ≥ 100 mg/mL (187.41 mM), but is insoluble in water . The predicted pKa is 14.33±0.10 .Scientific Research Applications

Structural Analysis and Drug Design

- Structural studies on cocrystals involving isonicotinamide derivatives, such as the examination of the acid-pyridine heterosynthon in benzoic acid and isonicotinamide cocrystals, provide insights into molecular interactions essential for drug design (Dubey & Desiraju, 2014).

Synthesis of Fluorinated Compounds

- The development of synthetic strategies for fluorinated pyrazoles, which are valuable in medicinal chemistry as building blocks, showcases the importance of fluorinated compounds in enhancing the activity and selectivity of pharmaceuticals (Surmont et al., 2011).

Antimicrobial and Antifungal Activities

- Research into the synthesis of triazole derivatives starting from isonicotinic acid hydrazide and their subsequent evaluation for antimicrobial and antifungal activities highlights the potential of pyrazole-based compounds in developing new antibiotics and antifungals (Mishra et al., 2010).

Cancer Research

- Studies on novel fluoro substituted benzo[b]pyran compounds with anti-lung cancer activity suggest that the introduction of fluorine atoms into organic molecules can significantly impact their therapeutic efficacy against cancer (Hammam et al., 2005).

Radiosynthesis for Imaging

- Automated radiosynthesis techniques for tracers containing the 3-fluoro-2-hydroxypropyl moiety, such as [18F]FMISO and [18F]PM-PBB3, using [18F]epifluorohydrin, demonstrate the critical role of fluorinated compounds in developing diagnostic tools for hypoxia and tau pathology imaging (Ohkubo et al., 2021).

Fluorescence Switching and Sensing

- The identification of imidazo[1,5-a]pyridinium ions as emissive fluorophores that can switch fluorescence in response to pH changes underscores the utility of fluorinated heterocycles in developing novel sensors and imaging agents (Hutt et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing the uptake of glucose by cells .

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting that it can be absorbed and distributed into cells

Result of Action

The result of the compound’s action is the inhibition of glucose uptake by cells . This can lead to a disruption in the energy metabolism of the cells, potentially leading to cell death. This makes the compound potentially useful in the treatment of diseases such as cancer, where cancer cells often rely heavily on glucose for their energy needs.

Safety and Hazards

properties

IUPAC Name |

3-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c1-22-10-12(8-21-22)15-6-11(2-5-19-15)7-20-16(23)13-3-4-18-9-14(13)17/h2-6,8-10H,7H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUMMPHDIXBNAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=C(C=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B2443515.png)

![6-Pyridin-4-yl-2-(1-pyrido[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2443517.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B2443520.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2443522.png)

![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B2443523.png)

![1-(benzotriazol-1-ylmethyl)-N-[(E)-2-phenylprop-1-enyl]pyridin-2-imine](/img/structure/B2443529.png)

![ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2443534.png)

![4-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B2443535.png)